

An In-depth Technical Guide on the Solubility and Stability of Diethylstilbestrol-d8

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Compound of Interest

Compound Name: Diethylstilbestrol-d8

Cat. No.: B1140465

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Diethylstilbestrol-d8** (DES-d8) in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in handling, formulating, and analyzing this compound. While specific quantitative stability data for the deuterated form is limited, this guide extrapolates from data on Diethylstilbestrol (DES) and provides detailed experimental protocols for characterization.

Core Data Presentation

Solubility of Diethylstilbestrol-d8 and Diethylstilbestrol

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. Below is a summary of the available solubility data for both **Diethylstilbestrol-d8** and its non-deuterated analog. The data for DES is considered a close surrogate for DES-d8 due to the chemical similarity.

Compound	Solvent	Solubility	Remarks
Diethylstilbestrol-d8	Dimethyl Sulfoxide (DMSO)	50 mg/mL (180.90 mM)	Requires sonication and warming for dissolution.
Diethylstilbestrol (DES)	Ethanol, DMSO, Dimethylformamide	~30 mg/mL	General solubility in common organic solvents.[1][2]
Diethylstilbestrol (DES)	Ethanol:PBS (pH 7.2) (1:5 solution)	~0.15 mg/mL	Sparingly soluble in aqueous buffers; pre-dissolving in ethanol is recommended.[1][2]
Diethylstilbestrol (DES)	Alcohol, Ether, Chloroform, Fatty Oils	Soluble	Qualitative solubility in various organic media.[3]

Stability of Diethylstilbestrol

The stability of a pharmaceutical compound is crucial for ensuring its safety and efficacy. While specific kinetic data for **Diethylstilbestrol-d8** is not readily available, the following table summarizes known stability information for Diethylstilbestrol, which is expected to have a similar stability profile.

Factor	Effect on Stability	Remarks
Light (Photostability)	Subject to photodegradation.	The photodegradation of DES in water has been shown to follow first-order kinetics.[4] The rate is influenced by pH and the presence of photocatalysts.[4]
Temperature (Thermal Stability)	Decomposes upon heating.	When heated to decomposition, it emits acrid smoke and fumes.[3]
pH	Stability is pH-dependent.	The photodegradation rate of DES in water increases with pH up to 9.0.[4] In general, the ionization state of a drug can change with pH, leading to different degradation pathways such as hydrolysis or oxidation.[5][6]
Oxidation	Susceptible to oxidation.	Metabolic studies show that DES can be oxidized to quinone intermediates, which are reactive.[7]
Hydrolysis	Not expected to undergo significant hydrolysis.	DES lacks readily hydrolyzable functional groups.[3]
Solid State Stability	Stable for years when stored properly.	A product sheet for DES indicates stability for at least 4 years when stored as a crystalline solid at -20°C.[1]
Aqueous Solution Stability	Not recommended for long-term storage.	It is advised not to store aqueous solutions of DES for more than one day.[1][2]

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound.

- Preparation of Saturated Solution:
 - Add an excess amount of **Diethylstilbestrol-d8** to a series of vials containing the selected solvents (e.g., methanol, ethanol, DMSO, acetonitrile, and relevant aqueous buffers). The amount should be sufficient to ensure a solid phase remains after reaching equilibrium.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath, typically at 25°C and 37°C to assess temperature effects.
 - Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration using a chemically compatible, fine-pore filter (e.g., 0.22 µm) is recommended.
- Quantification:
 - Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

- Analyze the concentration of **Diethylstilbestrol-d8** using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
- Prepare a calibration curve using standard solutions of **Diethylstilbestrol-d8** to accurately determine the concentration in the sample.
- Data Analysis:
 - Calculate the solubility as the average concentration from at least three replicate experiments for each solvent and temperature.

Determination of Chemical Stability (HPLC-Based Method)

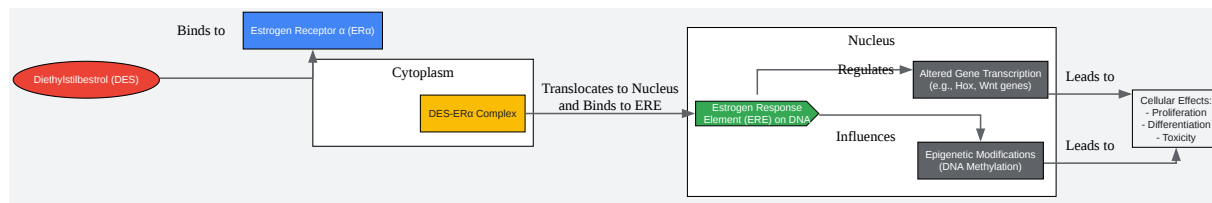
This protocol describes a general method for assessing the chemical stability of **Diethylstilbestrol-d8** in different solvents under various conditions.

- Preparation of Stock and Working Solutions:
 - Prepare a stock solution of **Diethylstilbestrol-d8** in a stable solvent, such as acetonitrile or DMSO, at a known concentration (e.g., 1 mg/mL).
 - Prepare working solutions by diluting the stock solution with the solvents to be tested (e.g., methanol, ethanol, aqueous buffers of different pH) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
- Incubation under Stress Conditions:
 - Aliquot the working solutions into separate vials for each time point and storage condition.
 - Temperature Stress: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
 - pH Stress: Use aqueous buffers at various pH levels (e.g., acidic, neutral, basic) as the solvent.
 - Photostability: Expose a set of samples to a controlled light source (e.g., UV lamp) while keeping a control set in the dark.

- Sample Collection and Analysis:
 - At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term studies), retrieve the vials for each condition.
 - If necessary, quench any ongoing degradation by cooling the sample or adding a quenching agent.
 - Directly inject the samples into an HPLC system or dilute them with the mobile phase if required.
 - The HPLC system should be equipped with a suitable column (e.g., C18) and detector (e.g., UV or MS). The mobile phase and gradient should be optimized to separate the parent compound from any potential degradation products.[8]
- Data Analysis:
 - Quantify the peak area of **Diethylstilbestrol-d8** at each time point.
 - Calculate the percentage of the compound remaining relative to the initial time point ($t=0$).
 - Plot the percentage remaining versus time to determine the degradation kinetics (e.g., zero-order, first-order).
 - Calculate the degradation rate constant (k) and the half-life ($t_{1/2}$) for each condition.

Mandatory Visualizations

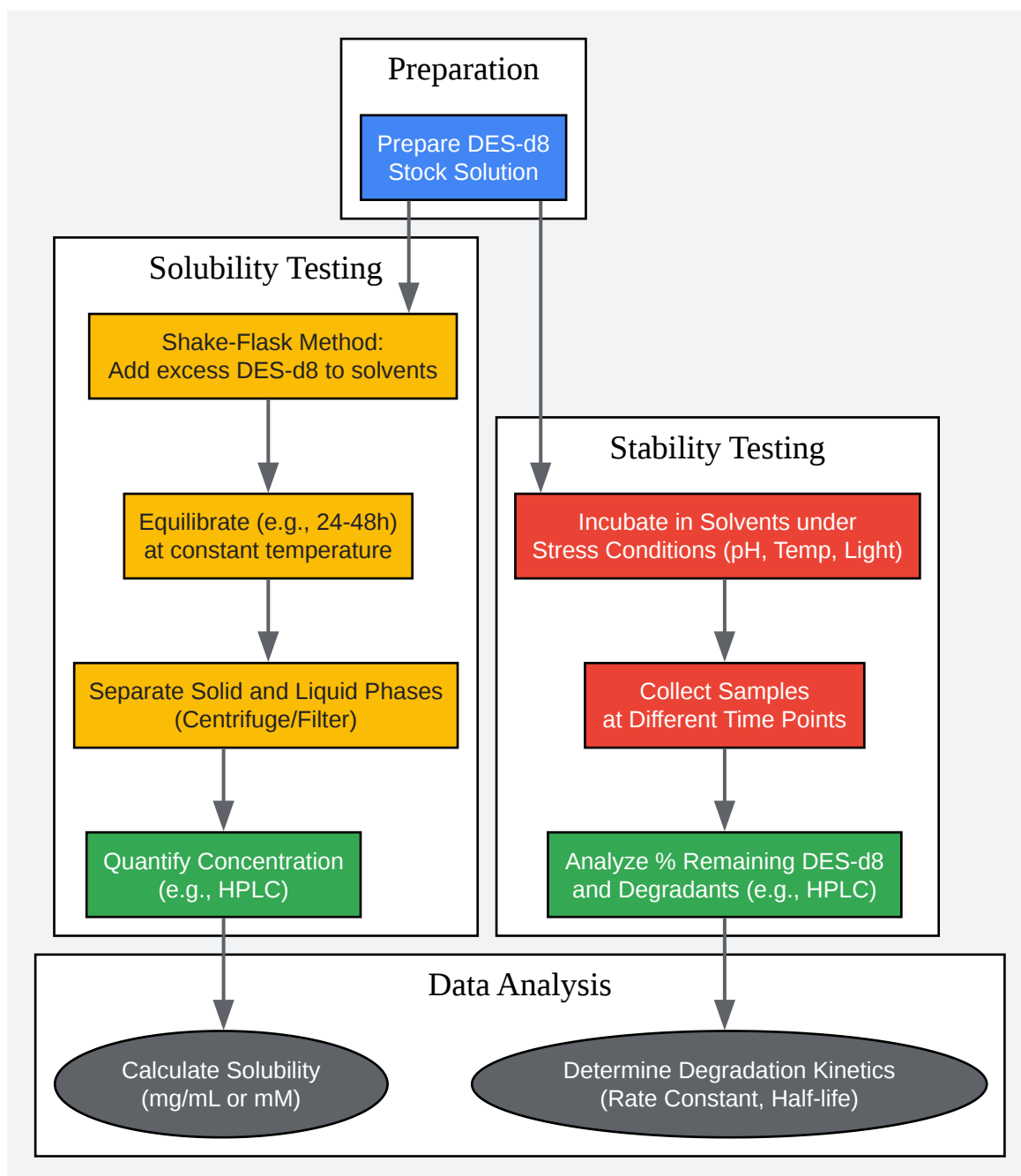
Diethylstilbestrol Signaling Pathway



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Caption: Estrogen receptor-mediated signaling pathway of Diethylstilbestrol.

Experimental Workflow for Solubility and Stability Testing



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Caption: General workflow for determining solubility and stability.

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